

Application Notes and Protocols: Stachyose Tetrahydrate Supplementation in Animal Models of Gut Dysbiosis

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Compound of Interest

Compound Name: *Stachyose tetrahydrate*

Cat. No.: *B8023824*

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Introduction

Stachyose, a functional tetrasaccharide, is recognized as a prebiotic that can modulate the gut microbiota.[1][2][3] Gut dysbiosis, an imbalance in the intestinal microbial community, is implicated in a range of metabolic and inflammatory diseases. Animal models are crucial for investigating the therapeutic potential of stachyose in mitigating gut dysbiosis and its associated pathologies. These application notes provide a summary of quantitative data from key studies, detailed experimental protocols for researchers, and visualizations of the underlying mechanisms and workflows.

Summary of Effects and Quantitative Data

Stachyose supplementation has demonstrated significant effects on host physiology, gut microbiota composition, and the production of microbial metabolites in various animal models of gut dysbiosis. The following tables summarize the quantitative findings from relevant studies.

Table 1: Effects of Stachyose on Physiological and Biochemical Parameters in High-Fat Diet (HFD)-Induced Animal Models

Parameter	Animal Model	Stachyose Dosage	Duration	Key Findings	Reference
Body Weight	C57BL/6 Mice (HFD)	300 mg/kg	63 days	Significantly attenuated HFD-induced weight gain.	[1]
Liver Index	C57BL/6 Mice (HFD)	150-300 mg/kg	63 days	Significantly decreased compared to the HFD model group (p < 0.05).	[1]
Epididymal Fat Index	C57BL/6 Mice (HFD)	300 mg/kg	63 days	Significantly decreased compared to the HFD model group (p < 0.05).	[1]
Serum TNF- α	C57BL/6 Mice (HFD)	400 mg/kg	Not Specified	Diminished the HFD-induced upregulation of serum TNF- α levels.	[4]
Serum Lipids (TC, TG, LDL-C)	C57BL/6 Mice (HFD)	75-300 mg/kg	63 days	Levels were significantly lower in stachyose-treated groups.	[1]
Serum LPS	Wistar Rats (HFD/STZ)	Not Specified	4 weeks	Decreased serum Lipopolysacc	[5]

haride (LPS)

levels.

HFD: High-Fat Diet; STZ: Streptozotocin; TC: Total Cholesterol; TG: Triglycerides; LDL-C: Low-Density Lipoprotein Cholesterol; TNF- α : Tumor Necrosis Factor-alpha; LPS: Lipopolysaccharide.

Table 2: Modulation of Gut Microbiota Composition by Stachyose Supplementation

Microbial Group	Animal Model	Stachyose Dosage	Key Findings	Reference
Firmicutes/Bacteroidetes Ratio	C57BL/6 Mice (HFD)	300 mg/kg	Reduced the F/B ratio by decreasing Firmicutes and increasing Bacteroidetes.	[1]
Akkermansia	C57BL/6 Mice (HFD)	300 mg/kg	Significantly increased the relative abundance of this beneficial genus.	[1]
Akkermansia	Penicillin-treated Mice	Not Specified	Increased the abundance of Akkermansia in the intestinal microbiota.	[6]
Beneficial Genera	Wistar Rats (HFD/STZ)	Not Specified	Showed selective enrichment of Phascolarctobacterium, Bilophila, Oscillospira.	[5]
Beneficial Genera	C57BL/6 Mice (HFD)	400 mg/kg	Increased relative abundances of Prevotellaceae and Christensenellaceae.	[4]
Pathogenic Genera	C57BL/6 Mice (HFD)	400 mg/kg	Decreased abundances of	[4]

Desulfovibrio,
Anaerotruncus,
and
Mucispirillum.

Table 3: Impact of Stachyose on Short-Chain Fatty Acid (SCFA) Production and Gut Barrier Function

Parameter	Animal Model	Stachyose Dosage	Key Findings	Reference
Butyric Acid	C57BL/6 Mice (HFD)	400 mg/kg	Increased the fecal level of butanoic acid (butyrate).	[4]
Acetic & Propionic Acid	Penicillin-treated Mice	Not Specified	Increased acetic and propionic acid levels in the gut.	[6]
Butyric Acid	Hypobaric Hypoxia Mice	Not Specified	In combination with L. rhamnosus GG, significantly increased butyric acid.	[7]
Tight Junctions (Occludin, ZO-1)	Penicillin-treated Mice	Not Specified	Increased the expression of occludin and ZO-1 proteins.	[6]
Tight Junctions (Occludin, Claudin-3, ZO-1)	Juvenile Turbot	1.25% of diet	Significantly up-regulated the gene expression of these tight junction proteins.	[6]

Experimental Protocols

The following protocols are generalized from methodologies reported in studies investigating stachyose in animal models of gut dysbiosis.

Protocol 2.1: High-Fat Diet (HFD)-Induced Dysbiosis and Obesity Model in Mice

- Animal Model: Use male C57BL/6 mice, 6-8 weeks old.[\[1\]](#)
- Acclimation: House mice under standard conditions (12h light/dark cycle, 20-24°C, 40-60% humidity) for one week with ad libitum access to standard chow and water.[\[1\]](#)
- Group Allocation: Randomly divide mice into at least three groups (n=8-10 per group):
 - Control Group: Fed a normal chow diet.
 - HFD Model Group: Fed a high-fat diet (e.g., containing 45-60% kcal from fat).
 - Stachyose Treatment Group(s): Fed an HFD and treated with stachyose.
- Stachyose Administration:
 - Prepare **stachyose tetrahydrate** solution in sterile saline.
 - Administer daily via oral gavage for the duration of the study (e.g., 9 weeks).[\[1\]](#)
 - Dosages can range from 75 mg/kg (low), 150 mg/kg (medium), to 300-400 mg/kg (high).
[\[1\]](#)[\[4\]](#) The control and HFD model groups receive an equivalent volume of saline.
- Monitoring: Record body weight weekly.[\[1\]](#)
- Sample Collection: At the end of the study, after a 12-hour fast, collect blood via cardiac puncture. Euthanize mice and collect fecal pellets, cecal contents, liver, and adipose tissue. Store samples appropriately (-80°C for microbiota/metabolite analysis).[\[1\]](#)

Protocol 2.2: 16S rRNA Gene Sequencing for Gut Microbiota Analysis

- DNA Extraction: Extract total microbial DNA from fecal or cecal samples using a commercially available kit according to the manufacturer's instructions.
- PCR Amplification:
 - Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using specific primers.
 - A typical PCR amplification cycle is: initial denaturation at 95°C for 3 min, followed by 25-30 cycles of denaturation at 95°C for 30s, annealing at 55°C for 30s, and extension at 72°C for 45s, with a final extension at 72°C for 10 min.[\[1\]](#)
- Library Preparation and Sequencing:
 - Purify the PCR products using a gel extraction kit.
 - Quantify the purified DNA.
 - Sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq/NovaSeq).
- Bioinformatic Analysis: Process the raw sequencing data using pipelines like QIIME2 or Mothur to perform quality filtering, denoising, operational taxonomic unit (OTU) clustering, and taxonomic assignment. Analyze alpha and beta diversity.

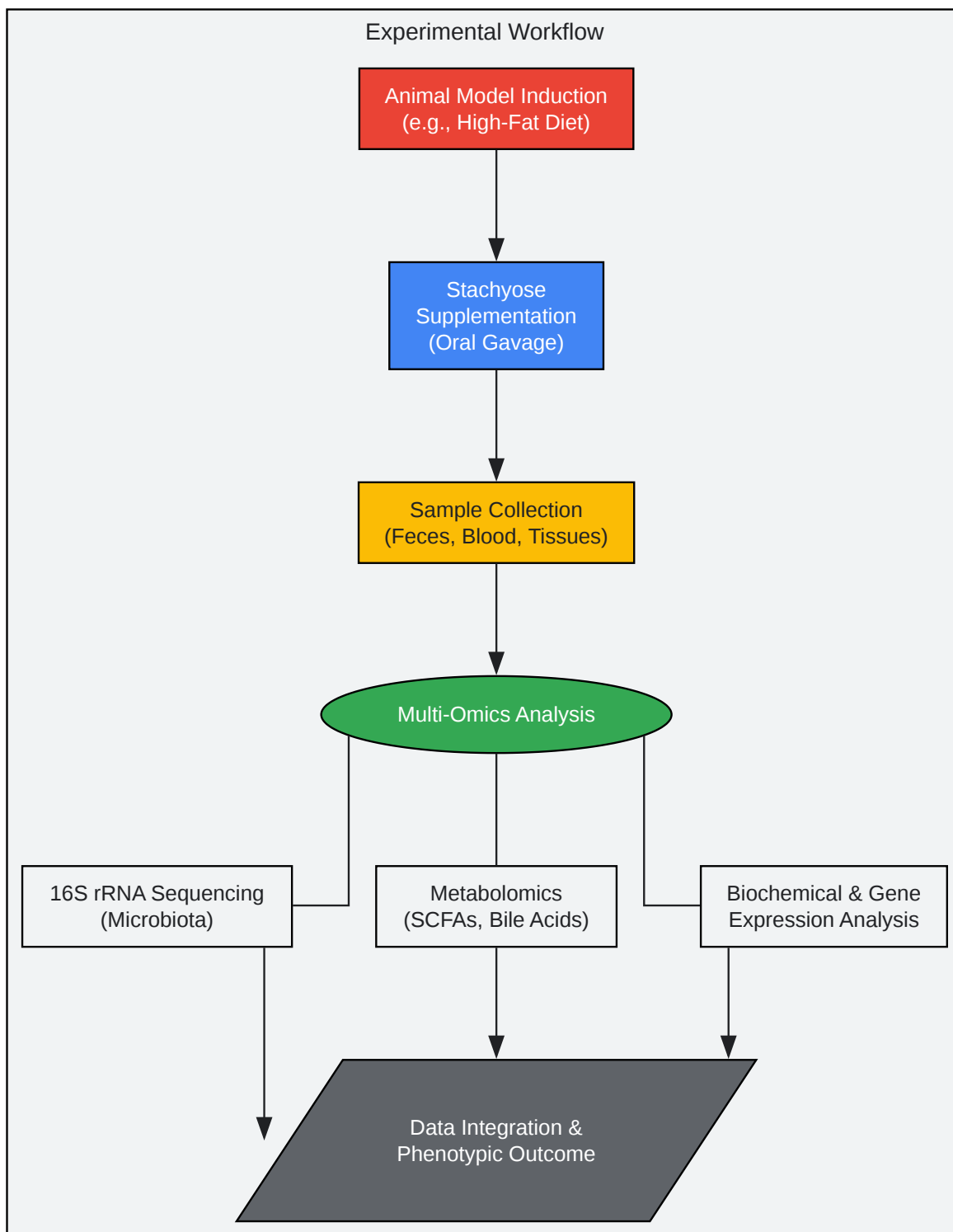
Protocol 2.3: Quantification of Fecal Short-Chain Fatty Acids (SCFAs)

- Sample Preparation: Homogenize a known weight of fecal or cecal material in a suitable solvent (e.g., saturated NaCl with sulfuric acid), often with an internal standard (e.g., 2-ethylbutyric acid).
- Extraction: Extract SCFAs into an organic solvent like diethyl ether. Centrifuge to separate the phases.
- Derivatization (Optional but common): Derivatize the extracted SCFAs to enhance volatility for gas chromatography (GC).
- Analysis: Analyze the extracted sample using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) or coupled to a Mass Spectrometer (GC-MS).

- Quantification: Calculate the concentration of individual SCFAs (acetate, propionate, butyrate) by comparing peak areas to those of known standards.

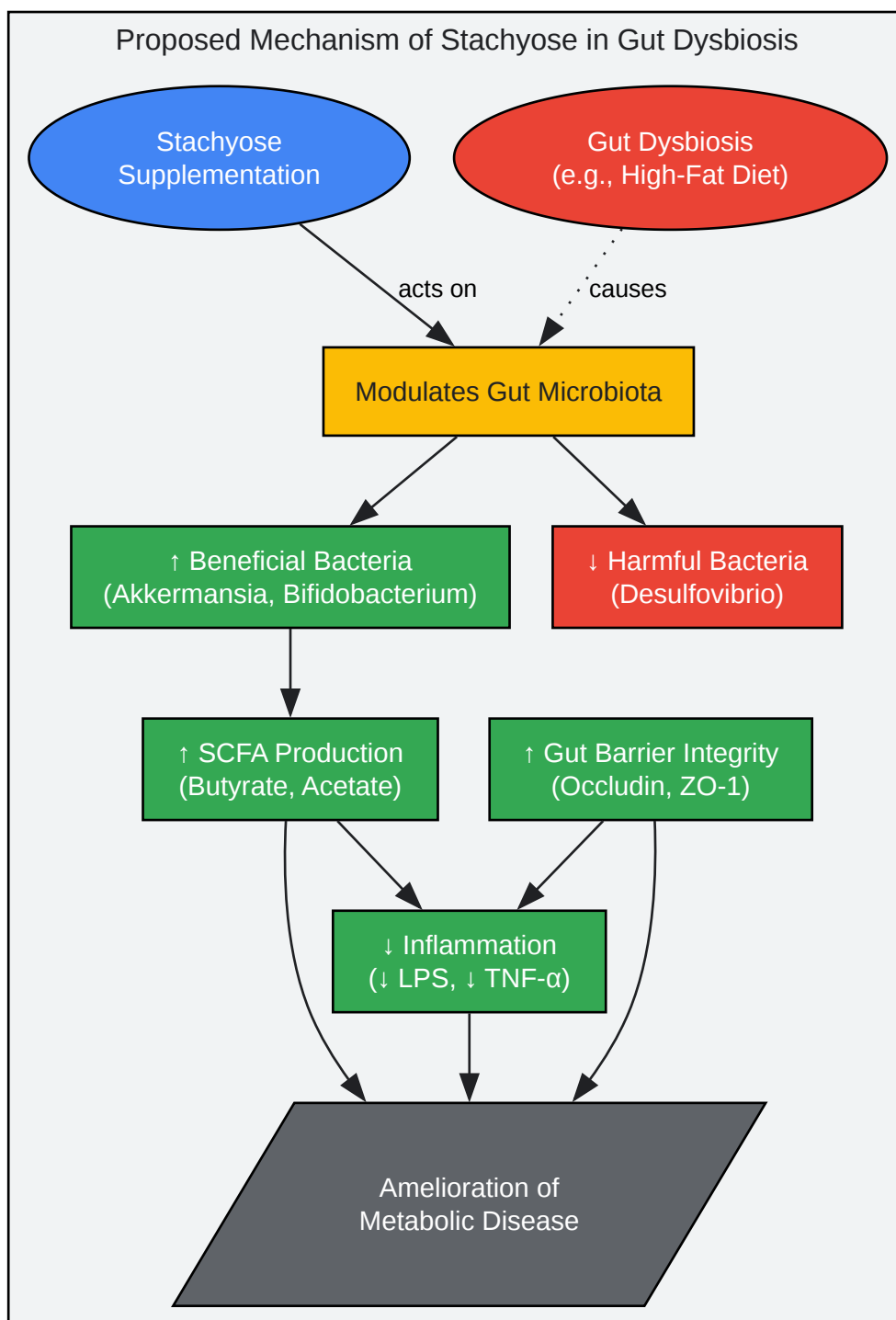
Mechanisms of Action & Signaling Pathways

Stachyose exerts its beneficial effects primarily by modulating the gut microbiota, which in turn influences host metabolism, immune responses, and intestinal barrier function.



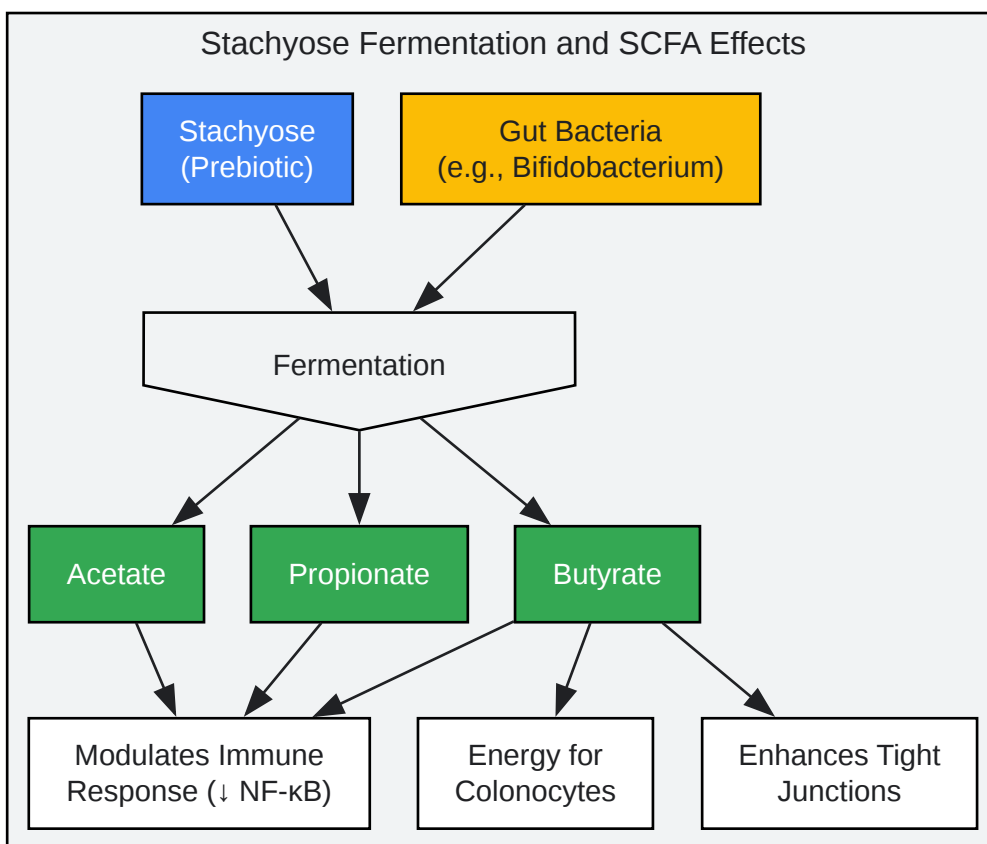
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Caption: A typical experimental workflow for studying stachyose effects in animal models.



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Caption: Stachyose modulates gut microbiota to improve metabolic health.



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Caption: Fermentation of stachyose leads to beneficial SCFA production.

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